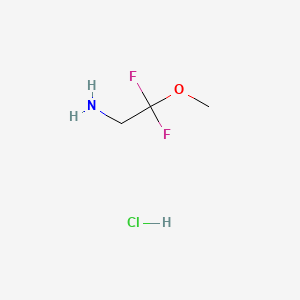
2,2-Difluoro-2-methoxyethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-methoxyethan-1-amine hydrochloride is a chemical compound with the molecular formula C3H8ClF2NO. It is a derivative of ethanamine, where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a methoxy group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-methoxyethan-1-amine hydrochloride typically involves the reaction of 2,2-difluoroethanol with methoxyamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-methoxyethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethanol derivatives, while reduction may produce simpler ethanamine derivatives.
Scientific Research Applications
2,2-Difluoro-2-methoxyethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-methoxyethan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity, allowing it to form strong bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoroethan-1-amine hydrochloride
- 2,2-Difluoro-2-methoxypropane-1-amine hydrochloride
- 2,2-Difluoro-2-methoxybutane-1-amine hydrochloride
Uniqueness
2,2-Difluoro-2-methoxyethan-1-amine hydrochloride is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical properties. The fluorine atoms increase the compound’s stability and reactivity, while the methoxy group enhances its solubility and interaction with biological targets.
Properties
Molecular Formula |
C3H8ClF2NO |
|---|---|
Molecular Weight |
147.55 g/mol |
IUPAC Name |
2,2-difluoro-2-methoxyethanamine;hydrochloride |
InChI |
InChI=1S/C3H7F2NO.ClH/c1-7-3(4,5)2-6;/h2,6H2,1H3;1H |
InChI Key |
YDAOOSGRNKGNKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azadispiro[3.1.5^{6}.1^{4}]dodecane](/img/structure/B13466590.png)
![{1-[(Diethylamino)methyl]cyclopropyl}methanol](/img/structure/B13466600.png)
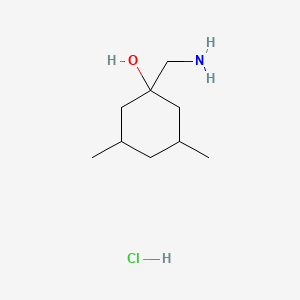

![Methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13466617.png)
![Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one](/img/structure/B13466618.png)
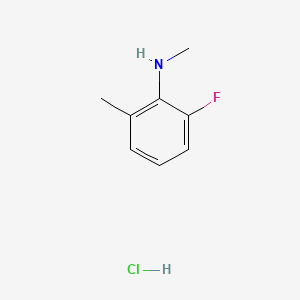

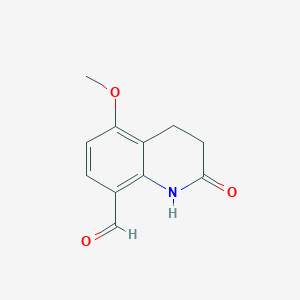
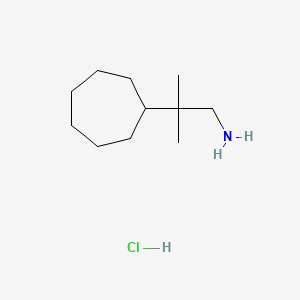
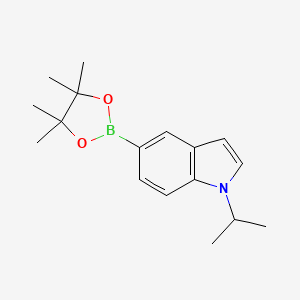
![2-Bromo-8-oxaspiro[4.5]decane](/img/structure/B13466655.png)

![5,8-Dioxaspiro[3.4]octan-2-ol](/img/structure/B13466657.png)
